

In Silico Modeling of DNDI-6148 Binding to CPSF3: A Technical Guide

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Compound of Interest

Compound Name: DNDI-6148

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This technical guide provides an in-depth overview of the in silico modeling of the binding interaction between the preclinical drug candidate **DNDI-6148** and its molecular target, the Cleavage and Polyadenylation Specificity Factor 3 (CPSF3). This document details the computational methodologies, summarizes key quantitative data, and outlines the experimental protocols for validating such models, serving as a comprehensive resource for researchers in parasitology and computational drug discovery.

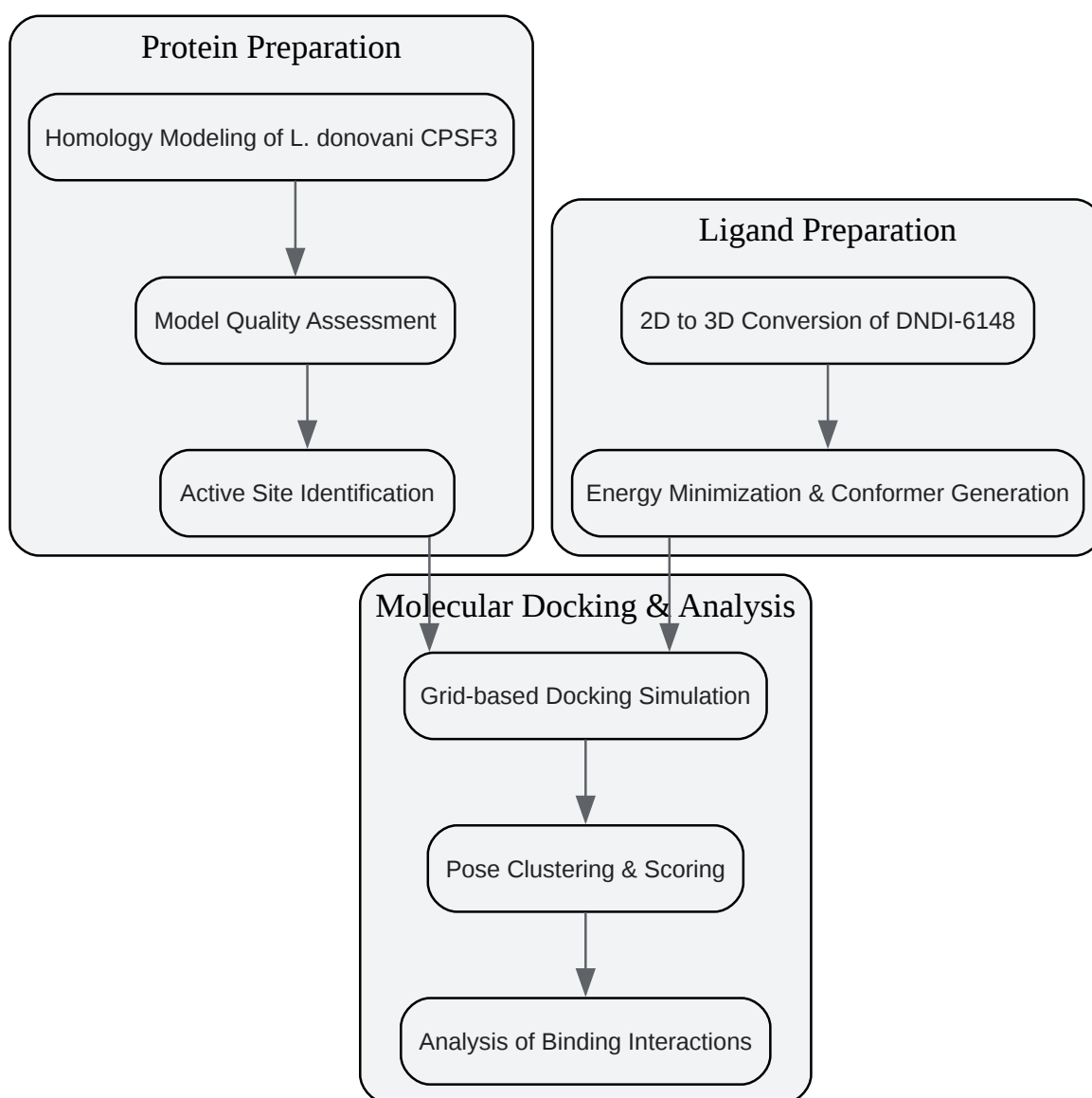
Introduction

DNDI-6148 is a novel benzoxaborole compound that has shown significant promise as a preclinical candidate for the treatment of visceral leishmaniasis.^{[1][2][3]} Its mechanism of action is primarily through the inhibition of the Leishmania Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), an essential endonuclease involved in the 3'-end processing of pre-mRNAs.^{[1][2][3]} Disrupting this process is detrimental to the parasite's survival. Understanding the precise binding mode of **DNDI-6148** to CPSF3 at an atomic level is crucial for further optimization of this drug class and for elucidating potential resistance mechanisms. In silico

modeling, particularly molecular docking, has been instrumental in visualizing and analyzing this critical protein-ligand interaction.[4]

In Silico Modeling Workflow

The computational workflow to model the interaction between **DNDI-6148** and Leishmania donovani CPSF3 involves several key stages, from protein structure prediction to the analysis of the final docked complex.



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Figure 1: In Silico Modeling Workflow for **DNDI-6148** and CPSF3.

Methodologies and Experimental Protocols

Homology Modeling of *L. donovani* CPSF3

As the experimental structure of *L. donovani* CPSF3 is not always available, homology modeling is employed to generate a 3D model.

Protocol:

- **Template Selection:** The amino acid sequence of the target protein (*L. donovani* CPSF3) is used as a query to search protein structure databases (e.g., Protein Data Bank - PDB) using tools like BLAST. A suitable template is a homologous protein with a known high-resolution 3D structure and significant sequence identity. For *L. donovani* CPSF3, a homolog from *Thermus thermophilus* has been used as a template.^[5]
- **Sequence Alignment:** The target sequence is aligned with the template sequence. The accuracy of this alignment is critical for the quality of the final model.
- **Model Building:** Automated servers or standalone software (e.g., SWISS-MODEL, Modeller) are used to construct the 3D model of the target protein based on the aligned sequences and the template's 3D structure. This involves building the backbone, modeling loops, and adding side chains.
- **Model Refinement and Validation:** The generated model undergoes energy minimization to relieve any steric clashes. The quality of the model is then assessed using tools like PROCHECK or Ramachandran plot analysis to ensure that the stereochemical parameters are within acceptable ranges.

Molecular Docking of **DNDI-6148** into CPSF3

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.

Protocol:

- **Protein Preparation:** The 3D model of *L. donovani* CPSF3 is prepared for docking. This typically involves adding hydrogen atoms, assigning partial charges, and defining the active

site, which in CPSF3 is a catalytic site at the interface of the metallo- β -lactamase and β -CASP domains containing two zinc atoms.[5]

- **Ligand Preparation:** A 3D structure of **DNDI-6148** is generated from its 2D representation. The structure is then energy-minimized, and appropriate charges are assigned.
- **Docking Simulation:** A docking program (e.g., AutoDock, Glide) is used to systematically sample different conformations and orientations (poses) of **DNDI-6148** within the defined active site of CPSF3. A grid box is typically defined around the active site to guide the search.
- **Pose Analysis and Scoring:** The generated poses are "scored" based on a scoring function that estimates the binding affinity. The poses are clustered, and the lowest energy and most populated clusters are analyzed to identify the most probable binding mode.

Results: Binding Mode of DNDI-6148

The in silico modeling of **DNDI-6148** with the homology model of *L. donovani* CPSF3 revealed key binding interactions.[4] The benzoxaborole moiety of **DNDI-6148** is proposed to form a tetrahedral boronate species that coordinates with the two zinc atoms in the active site.[5]

Key interactions identified in the docking model include:

- A π -stacking interaction between the ligand and the side chain of Tyr 370.[4]
- A hydrogen bond between the amide NH of **DNDI-6148** and the hydroxyl group of the Thr 218 side-chain.[4]

Notably, a mutation of Asn 219 to His has been shown to confer resistance.[4] While there is no direct interaction with Asn 219 in the model, the bulkier histidine residue is proposed to cause a steric clash with the methyl pyridyl-triazole moiety of **DNDI-6148**, disrupting the optimal binding conformation.[4]

Quantitative Data Summary

The inhibitory activity of **DNDI-6148** against *Leishmania donovani* has been quantified through in vitro assays, with the results corroborating the in silico findings.

Cell Line / Condition	Compound	Parameter	Value	Reference
L. donovani (Wild-type)	DNDI-6148	EC50	411 ± 12 nM	[6]
L. donovani (CPSF3 Overexpressing)	DNDI-6148	EC50	508 ± 13 nM	[6]
L. donovani (CPSF3 Asn 219 His)	DNDI-6148	EC50	1674 ± 51 nM	[6]

EC50 (Half-maximal effective concentration) values represent the concentration of the drug that inhibits 50% of the parasite's growth.

Experimental Validation Protocol: EC50 Determination

The following is a generalized protocol for determining the EC50 value of an antiparasitic compound against *Leishmania* promastigotes.

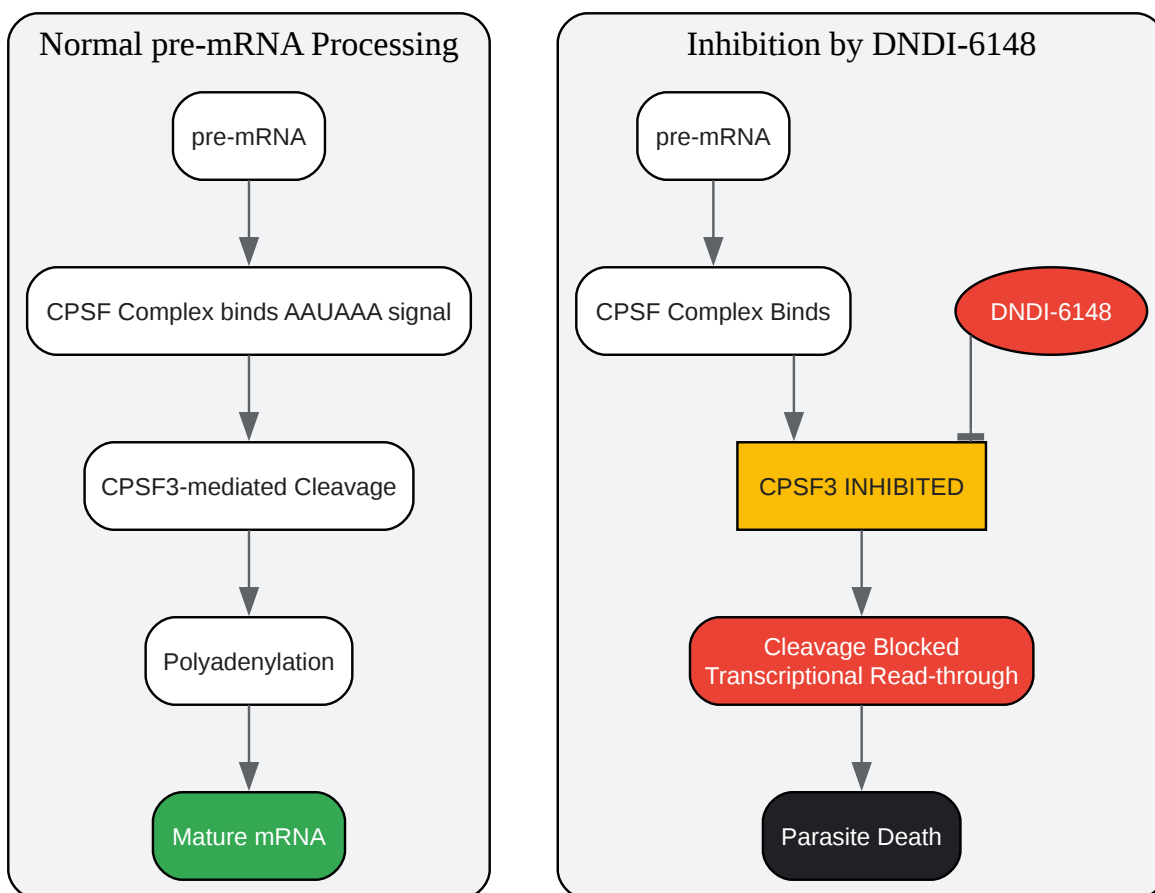
Protocol:

- **Parasite Culture:** *Leishmania donovani* promastigotes (wild-type and transgenic lines) are cultured in appropriate media at a specific temperature (e.g., 26°C) to reach the mid-logarithmic growth phase.
- **Compound Dilution:** **DNDI-6148** is serially diluted in the culture medium across a range of concentrations in a 96-well plate.
- **Incubation:** A defined number of parasites are added to each well containing the compound dilutions. The plates are then incubated for a set period (e.g., 72 hours).
- **Viability Assay:** After incubation, a viability reagent (e.g., resazurin) is added to each well. This reagent changes color or fluoresces in the presence of metabolically active (living) cells.

- Data Acquisition: The absorbance or fluorescence is measured using a plate reader.
- Data Analysis: The readings are converted to percentage inhibition relative to untreated controls. The EC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

CPSF3 Signaling and Mechanism of Inhibition

CPSF3 is a critical component of the Cleavage and Polyadenylation Specificity Factor (CPSF) complex, which is essential for the 3'-end processing of pre-mRNAs in eukaryotes. **DNDI-6148** inhibits the endonuclease activity of CPSF3, leading to a disruption of this vital cellular process.



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Figure 2: Mechanism of CPSF3 Inhibition by **DNDI-6148**.

By inhibiting CPSF3, **DNDI-6148** prevents the proper cleavage of pre-mRNAs, leading to transcriptional read-through and the failure to produce mature, functional mRNAs.[7] This ultimately disrupts protein synthesis and leads to parasite death.

Conclusion

In silico modeling has proven to be an invaluable tool in the study of **DNDI-6148**, providing a detailed hypothesis of its binding mode to the Leishmania CPSF3 target. This computational insight, supported by quantitative in vitro data and resistance studies, solidifies the mechanism of action and provides a rational basis for the development of next-generation benzoxaborole-based antiparasitics. The methodologies outlined in this guide represent a standard approach for the computational investigation and experimental validation of novel enzyme inhibitors.

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